4-Chlorophenethylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXFXCKTIGELTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166018 | |
| Record name | 4-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156-41-2 | |
| Record name | 2-(4-Chlorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Chemical Derivatization of 4 Chlorophenethylamine
Synthetic Routes for 4-Chlorophenethylamine Production
The synthesis of 4-CPEA can be achieved through various laboratory methods, primarily involving the reduction of a suitable precursor.
Traditional synthesis of 4-CPEA typically relies on the chemical reduction of nitrogen-containing functional groups attached to a 4-chlorophenyl core structure.
The most common synthetic pathways start from commercially available chlorinated aromatic compounds. A primary route involves the reduction of p-chlorophenylacetonitrile (also known as 4-chlorobenzyl cyanide). google.comgoogle.com Alternative precursors include 1-(4-chlorophenyl)-2-nitroethane, which can be derived from 4-chlorobenzaldehyde. chemicalbook.comdigimaterials.com
A variety of reagents are employed depending on the chosen starting material and reduction method. These facilitate the conversion of the nitrile or nitro group into the desired primary amine.
Table 1: Common Starting Materials for this compound Synthesis
| Starting Material | Other Names | Chemical Formula |
|---|---|---|
| p-Chlorophenylacetonitrile | 4-Chlorobenzyl cyanide | C₈H₆ClN |
| 1-(4-Chlorophenyl)-2-nitroethane | C₈H₈ClNO₂ |
Table 2: Selected Reagents in Conventional 4-CPEA Synthesis
| Reagent | Chemical Formula | Purpose / Role |
|---|---|---|
| Sodium borohydride (B1222165) | NaBH₄ | Reducing agent google.com |
| Aluminum trichloride (B1173362) | AlCl₃ | Lewis acid, part of reduction system google.com |
| Tetrahydrofuran (THF) | C₄H₈O | Organic solvent google.comdigimaterials.com |
| Hydrochloric acid | HCl | pH adjustment, salt formation google.comdigimaterials.com |
| Sodium hydroxide | NaOH | pH adjustment digimaterials.com |
One documented method for preparing 4-CPEA involves the reduction of p-chlorophenylacetonitrile using a system of a borohydride and a chloride compound. google.com The reaction mechanism centers on the reduction of the nitrile functional group (-C≡N) to a primary amine (-CH₂-NH₂). The combination of a borohydride, such as sodium borohydride, with a Lewis acid like aluminum trichloride can generate a more potent reducing species in situ, which is necessary for this transformation.
The process involves carefully controlled temperature stages to manage reactivity and optimize yield. google.com After the reduction is complete, the reaction is quenched, and the product is isolated through a series of extraction and purification steps, often involving pH adjustments to separate the amine product. google.com
Table 3: Example Reaction Conditions for p-Chlorophenylacetonitrile Reduction
| Parameter | Description |
|---|---|
| Raw Material | p-Chlorophenylacetonitrile google.com |
| Reduction System | Borohydride (e.g., NaBH₄) and a chloride (e.g., AlCl₃) google.com |
| Initial Temperature | -15°C to 0°C google.com |
| Intermediate Temperature | 18°C to 25°C google.com |
| Final Temperature | 34°C to 70°C (reflux) google.com |
| Solvent | Organic solvent google.com |
| Work-up | Quenching, filtration, pH adjustment, extraction google.com |
Modern synthetic chemistry is increasingly exploring biocatalytic methods to create chiral amines and their derivatives in an environmentally friendly and highly selective manner. Research from the University of Groningen has demonstrated the use of an EDDS lyase enzyme in hydroamination reactions. rug.nl In these studies, this compound was used as a substrate to produce N-substituted L-aspartic acids, key intermediates for pharmaceuticals. rug.nl This enzymatic approach highlights a sophisticated and green alternative to traditional chemical methods, showcasing the potential for enzymes to perform complex C-N bond formations with high enantioselectivity. rug.nl While this specific study uses 4-CPEA as a reactant, the methodology represents an emerging field applicable to the synthesis of such amines.
Conventional Laboratory Synthesis
Derivatization Strategies Utilizing this compound
4-CPEA is a valuable building block for synthesizing more complex molecules with potential biological activity.
A significant application of 4-CPEA is its use as a reactant in the preparation of isoalloxazine derivatives. chemicalbook.comchemicalbook.comguidechem.comchemicalbook.comchemicalbook.com These synthesized derivatives have been investigated as potential cholinesterase inhibitors, which are a class of compounds studied for their therapeutic potential in managing Alzheimer's disease. chemicalbook.comchemicalbook.comguidechem.comchemicalbook.cominnonew-material.com In these syntheses, 4-CPEA provides the 4-chlorophenethyl moiety, which becomes a key part of the final molecular structure of the isoalloxazine target compound.
Preparation of Isoalloxazine Derivatives
Application in Cholinesterase Inhibition Research
This compound is utilized as a reactant in the preparation of isoalloxazine derivatives, which have been investigated as cholinesterase inhibitors. digimaterials.cominnonew-material.comchemicalbook.comcosmobio.co.jp These inhibitors are of interest for their potential therapeutic use in conditions like Alzheimer's disease, where the activity of cholinesterase enzymes is a key target. digimaterials.cominnonew-material.comchemicalbook.comcosmobio.co.jp The synthesis of these derivatives leverages the chemical properties of this compound to construct the final bioactive molecules. digimaterials.cominnonew-material.comchemicalbook.comcosmobio.co.jp
Synthesis of Substituted Pyrimidine-2,4-diamines
Substituted pyrimidine-2,4-diamines are a class of compounds that have been synthesized and evaluated for their potential as antimalarial agents. The synthesis of these derivatives can involve the use of substituted phenethylamines. researchgate.net
Application in Antimalarial Research
Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial to combat resistance to existing therapies. dundee.ac.uk A series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines have been synthesized and assessed for their ability to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the parasite's life cycle. nih.gov These compounds showed promising inhibitory activity against both wild-type and quadruple mutant forms of PfDHFR in biochemical assays. nih.gov While their whole-cell activity was less potent, these findings provide a basis for further structural modifications to improve efficacy. nih.gov The research highlights the potential of pyrimidine-2,4-diamine derivatives in the development of novel antimalarial treatments. arkat-usa.org
Generation of 1-Azabenzanthrone Derivatives
A notable application of this compound is in the synthesis of 1-azabenzanthrone derivatives. sioc-journal.cnresearchgate.net These compounds are generated through a synthetic route that starts with this compound and phthalic anhydride. sioc-journal.cnresearchgate.net
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Derivatives of 1-azabenzanthrone have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. sioc-journal.cnresearchgate.net Studies have shown that these synthetic compounds exhibit moderate to high inhibitory activity against both AChE and BChE, with IC50 values often in the micromolar to submicromolar range. sioc-journal.cnresearchgate.netnih.gov For instance, a series of 6-substituted 1-azabenzanthrone derivatives demonstrated moderate cholinesterase inhibitory activity. sioc-journal.cnresearchgate.net In another study, novel oxoisoaporphine-based inhibitors, which are a type of 1-azabenzanthrone derivative, showed high AChE inhibitory activity. nih.gov The mode of inhibition for some of these derivatives has been identified as non-competitive. sioc-journal.cnresearchgate.netnih.gov
Inhibition of AChE-induced β-amyloid (Aβ) Aggregation
In addition to direct enzyme inhibition, 1-azabenzanthrone derivatives have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, a pathological hallmark of Alzheimer's disease that can be induced by AChE. sioc-journal.cnresearchgate.netnih.gov Research has demonstrated that these compounds can significantly reduce AChE-induced Aβ aggregation, with inhibitory potencies ranging from 35.3% to 93.5%. sioc-journal.cnresearchgate.netnih.gov This dual-action capability makes them interesting candidates for further investigation in the context of Alzheimer's disease therapeutics.
Creation of Glutamate (B1630785) Transporter Allosteric Modulators
This compound has been incorporated into the structure of compounds designed as allosteric modulators of glutamate transporters (EAATs). EAATs are critical for regulating glutamate levels in the central nervous system, and their dysfunction is linked to various neurological disorders. nih.gov
The synthesis of these modulators involves creating analogs with different substitutions to probe the structure-activity relationships. In one study, a compound with a 4-chlorophenyl substitution on the amide N-phenethyl group (compound 35) was found to be a negative allosteric modulator (NAM) for EAAT1 and EAAT3, with IC50 values of 344 ± 25 nM and 125 ± 85 nM, respectively. nih.gov Conversely, a similar analog with a 4-fluorophenyl substitution (compound 36) acted as a positive allosteric modulator (PAM) for EAAT1 and EAAT3, with EC50 values of 58 ± 11 nM and 4.3 ± 4.3 nM, respectively. nih.gov This highlights how subtle changes to the chemical structure, guided by the this compound framework, can lead to compounds with distinct modulatory effects on glutamate transporter subtypes.
Pharmacological Research and Mechanisms of Action of 4 Chlorophenethylamine and Its Derivatives
Neurochemical Interactions and Receptor Pharmacology
The primary mechanism of action for many psychoactive phenethylamines involves their interaction with monoamine systems in the brain. scispace.com 4-Chlorophenethylamine and its derivatives are no exception, exhibiting a range of activities at serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters and receptors. The substitution of a chlorine atom at the fourth position of the phenethylamine (B48288) backbone significantly influences its pharmacological profile. frontiersin.org
Research indicates that this compound and its analogues stimulate monoamine receptor activity. caymanchem.comcaymanchem.com This broad activity contributes to their complex pharmacological effects. The specific interactions with different monoamine systems, particularly the serotonergic system, have been a major focus of investigation.
The serotonergic system is a key target for this compound and its derivatives. Their effects are multifaceted, involving serotonin release, reuptake inhibition, and direct receptor binding. wikipedia.orgnih.gov
Monoamine Receptor Activity
Serotonin (5-HT) System Modulation
Serotonin Releasing Agent (SRA) Properties
para-Chloroamphetamine (PCA), a closely related analogue of this compound, is a potent serotonin-releasing agent (SRA). wikipedia.orgontosight.ai It acts as a substrate for the serotonin transporter (SERT), leading to the non-exocytotic release of serotonin from neuronal stores. researchgate.netresearchgate.net This surge in synaptic serotonin is responsible for many of its acute behavioral and physiological effects. wikipedia.org While less studied, this compound itself is expected to share these SRA properties due to its structural similarity to PCA. The release of serotonin is a key mechanism underlying the action of several psychoactive substances. researchgate.net
| Compound | Serotonin Reuptake Inhibition (IC50) | Reference |
|---|---|---|
| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | 31 μM | caymanchem.com |
| 4-Chlorophenylisobutylamine (B1201180) (4-CAB) | 330 nM | wikipedia.org |
| para-Chloroamphetamine (PCA) | 490 nM | wikipedia.org |
5-HT2A and 5-HT2C Receptor Agonism
Many hallucinogenic phenethylamines exert their effects through agonism at serotonin 5-HT2A and 5-HT2C receptors. nih.gov Derivatives of this compound are known to act as agonists at these receptors. nih.govncats.io For example, 2,5-dimethoxy-4-chloroamphetamine (B54358) (DOC), an alpha-methylated derivative, is a selective agonist at both 5-HT2A and 5-HT2C receptors. ncats.io Studies have shown that compounds like 2C-C are full agonists at both 5-HT2A and 5-HT2C receptors in inositol (B14025) phosphate (B84403) assays. nih.gov The activation of 5-HT2A receptors is considered essential for the hallucinogenic activity of many serotonergic compounds. nih.gov Agonism at 5-HT2C receptors is also believed to play a role in the psychoactive effects of these substances. nih.gov
| Compound | Receptor Target | Activity | Reference |
|---|---|---|---|
| 2,5-dimethoxy-4-chloroamphetamine (DOC) | 5-HT2A, 5-HT2C | Selective Agonist | ncats.io |
| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | 5-HT2A, 5-HT2C | Full Agonist | nih.gov |
Impact on Serotonergic Neurotoxicity
A significant concern with some chlorinated phenethylamines is their potential for serotonergic neurotoxicity. wikipedia.org High doses of para-chloroamphetamine (PCA) can lead to long-lasting depletion of serotonin and damage to serotonin neurons. wikipedia.orgncats.io This neurotoxicity is thought to be mediated by the uptake of PCA into serotonergic neurons via the serotonin transporter (SERT). nih.gov Interestingly, the alpha-ethyl homologue of PCA, 4-chlorophenylisobutylamine (4-CAB), is substantially less effective as a serotonergic neurotoxin. wikipedia.org While a single 10 mg/kg dose of PCA in rats causes an approximate 80% decrease in serotonin markers, equivalent doses of 4-CAB result in only 20-50% decreases. wikipedia.org Studies on 2,5-dimethoxy-substituted "2C series" compounds, including 2C-C, have shown that they can induce neurotoxicity in cultured dopaminergic and serotonergic neuronal cells. researchgate.net The neurotoxic potential appears to be influenced by the specific substitutions on the phenethylamine molecule. frontiersin.org
Norepinephrine System Modulation
para-Chloroamphetamine (PCA) demonstrates potent activity at the norepinephrine transporter (NET), functioning as both a releasing agent and a reuptake inhibitor. wikipedia.orgnih.gov
PCA is characterized as a norepinephrine releasing agent. wikipedia.org Studies using rat brain synaptosomes have determined its half-maximal effective concentration (EC₅₀) for norepinephrine release to be in the range of 23.5 to 26.2 nM. wikipedia.org This indicates a high potency in inducing the efflux of norepinephrine from presynaptic neurons. wikipedia.org While the endogenous concentration of noradrenaline may not be significantly altered by PCA, evidence suggests that its release from neurons is increased. nih.gov
In addition to promoting its release, PCA also inhibits the reuptake of norepinephrine. wikipedia.orgnih.gov Research in transporter-transfected human embryonic kidney 293 (HEK293) cells shows that PCA inhibits the norepinephrine transporter with a half-maximal inhibitory concentration (IC₅₀) of 320 nM. wikipedia.org Further studies confirm that para-halogenated amphetamines, including 4-chloroamphetamine, consistently inhibit the norepinephrine transporter at submicromolar concentrations. frontiersin.org
Dopamine System Modulation
PCA also modulates the dopamine system, acting as both a dopamine releasing agent and, to a lesser extent, a reuptake inhibitor. wikipedia.org
PCA is a potent dopamine releasing agent, a characteristic shared by many amphetamine-type stimulants. wikipedia.orgwikipedia.org In rat brain synaptosomes, its EC₅₀ value for inducing dopamine release ranges from 42.2 to 68.5 nM. wikipedia.org Acute administration of 4-chloroamphetamine has been observed to cause a rise in dopamine levels in the rat brain. nih.gov However, these effects on the dopaminergic system are reported to be of a shorter duration than its effects on the serotonin system, returning to normal within 24 hours. wikipedia.org
The activity of PCA as a dopamine reuptake inhibitor is less pronounced than its function as a releasing agent. wikipedia.org In studies with HEK293 cells expressing the human dopamine transporter (DAT), PCA displayed an IC₅₀ value of 3,600 nM. wikipedia.org Other research confirms that para-halogenated amphetamines inhibit the dopamine transporter at low micromolar concentrations, with reported IC₅₀ values for this class of compounds falling in the range of 1.6 to 6.6 μM. frontiersin.org
Interaction with Vesicular Monoamine Transporter Proteins
Amphetamine-like substrates are often translocated into the neuronal cytoplasm where they can interact with the vesicular monoamine transporter 2 (VMAT2). wikipedia.orgacs.orgresearchgate.net This interaction can impede the filling of synaptic vesicles, leading to an efflux of intracellular neurotransmitters. acs.org The release of dopamine stimulated by amphetamines is enhanced in cells that co-express both the dopamine transporter (DAT) and VMAT.
Studies have demonstrated that para-chloroamphetamine (PCA) interacts with VMAT. pnas.org It is understood that amphetamines can act as VMAT substrates, and their transport into vesicles is coupled with the counter-transport of protons out of the vesicle. pnas.org This action can deprotonate other weakly basic drugs trapped in the acidic environment of the vesicle, allowing them to diffuse out. pnas.org This mechanism highlights a functional interaction of PCA with the vesicular monoamine transporter. pnas.org
Data Tables
Table 1: Monoamine Releasing Properties of para-Chloroamphetamine (PCA) This table summarizes the half-maximal effective concentration (EC₅₀) values for PCA-induced release of norepinephrine and dopamine.
| Monoamine | EC₅₀ (nM) | System |
| Norepinephrine | 23.5 - 26.2 | Rat Brain Synaptosomes wikipedia.org |
| Dopamine | 42.2 - 68.5 | Rat Brain Synaptosomes wikipedia.org |
Table 2: Monoamine Reuptake Inhibition Properties of para-Chloroamphetamine (PCA) This table displays the half-maximal inhibitory concentration (IC₅₀) values for PCA at the norepinephrine and dopamine transporters.
| Transporter | IC₅₀ (nM) | System |
| Norepinephrine Transporter (NET) | 320 | Human Embryonic Kidney 293 (HEK293) Cells wikipedia.org |
| Dopamine Transporter (DAT) | 3,600 | Human Embryonic Kidney 293 (HEK293) Cells wikipedia.org |
Cholinesterase Inhibition
Research has explored the potential of this compound as a structural backbone for the development of cholinesterase inhibitors. Derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic system.
A series of novel 6-substituted 1-azabenzanthrone derivatives synthesized using this compound as a starting material demonstrated inhibitory activity against acetylcholinesterase. nih.gov The synthetic compounds were found to exhibit moderate cholinesterase inhibitory activity, with IC₅₀ values typically falling within the micromolar range. nih.gov Further analysis indicated that these derivatives act as non-competitive inhibitors of AChE. nih.gov
The same 1-azabenzanthrone derivatives derived from this compound were also tested for their ability to inhibit butyrylcholinesterase. nih.gov The study found that these compounds displayed moderate inhibitory activity against BChE, with IC₅₀ values in the micromolar range, similar to their effects on AChE. nih.gov
Table 1: Cholinesterase Inhibitory Activity of 1-Azabenzanthrone Derivatives
This table summarizes the general findings on the inhibitory activity of 1-azabenzanthrone derivatives synthesized from this compound. Specific IC₅₀ values were reported to be in the micromolar range.
| Enzyme | Inhibitory Activity | Inhibition Type (for AChE) |
| Acetylcholinesterase (AChE) | Moderate (IC₅₀ in µM range) nih.gov | Non-competitive nih.gov |
| Butyrylcholinesterase (BChE) | Moderate (IC₅₀ in µM range) nih.gov | Not Specified |
Pharmacological Effects in Preclinical Models
The behavioral effects of this compound and its derivatives have been examined in various preclinical models to understand their impact on the central nervous system.
Behavioral studies have focused on assessing locomotor activity and the subjective effects of these compounds through drug discrimination paradigms.
Research into the specific effects of this compound on locomotor activity is limited. However, studies on its derivatives provide some insight. A study on several psychoactive substituted phenethylamines found that 2,5-dimethoxy-4-chlorophenethylamine (2C-C) suppressed locomotor activity in mice. researchgate.netnih.gov Similarly, other related compounds, such as 2,5-dimethoxy-4-chloroamphetamine (DOC), also depressed mouse locomotor activity. nih.gov
Drug discrimination studies, which assess the interoceptive (subjective) effects of compounds in animals, have been conducted on derivatives of this compound.
In one study, the alpha-ethyl homologue of p-chloroamphetamine, a compound named 1-(4-chlorophenyl)-2-aminobutane (CAB), was evaluated in rats. The results showed that CAB was approximately three times less potent than p-chloroamphetamine (PCA) in substituting for the discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA).
Another derivative, 2,5-dimethoxy-4-chlorophenethylamine (2C-C), was found to fully substitute for the discriminative stimulus effects of both 2,5-dimethoxy-4-methylamphetamine (DOM) and MDMA in rats. nih.gov The median effective dose (ED₅₀) for substitution was 0.95 mg/kg for DOM and 1.48 mg/kg for MDMA. nih.gov In rats trained to recognize dimethyltryptamine (DMT) or lysergic acid diethylamide (LSD), 2C-C produced only partial substitution. nih.gov
Table 2: Drug Discrimination Effects of this compound Derivatives
This table presents the results from drug discrimination studies in rats, showing the ability of derivatives to substitute for the training drug.
| Derivative | Training Drug | Result | Potency / ED₅₀ |
| 1-(4-chlorophenyl)-2-aminobutane (CAB) | MDMA | Substitution | ~3-fold less potent than PCA |
| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | DOM | Full Substitution | 0.95 mg/kg nih.gov |
| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | MDMA | Full Substitution | 1.48 mg/kg nih.gov |
| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | DMT | Partial Substitution (75%) | N/A nih.gov |
| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | LSD | Partial Substitution (75%) | N/A nih.gov |
Behavioral Pharmacology Studies
Startle Reflex Modulation
The startle reflex is an involuntary response to a sudden, intense stimulus and serves as a valuable tool in neuropharmacological research to study sensorimotor gating—the brain's ability to filter out irrelevant stimuli. A common measure is prepulse inhibition (PPI), where a weak prestimulus inhibits the startle reaction to a subsequent strong stimulus. Deficits in PPI are associated with certain neuropsychiatric disorders. biorxiv.org
Currently, there is a lack of published scientific studies directly investigating the effects of this compound on the startle reflex or prepulse inhibition. However, research on the structurally similar compound para-chloroamphetamine (PCA, 4-CA), which features an additional methyl group on the alpha carbon of the ethylamine (B1201723) chain, provides some insight into the potential role of the 4-chlorinated phenethylamine backbone. Studies in rats have shown that serotonin-releasing agents, including PCA, produce dose-related disruptions of both auditory and visual prepulse inhibition. nih.gov PCA was found to be the most potent among the four 5-HT releasing agents tested in one study. nih.gov These effects are believed to be mediated by a general overactivation of central serotonergic pathways. nih.govheffter.org For instance, the disruptive effects of the selective 5-HT releaser fenfluramine (B1217885) on PPI were prevented by depleting serotonin terminals with a neurotoxic dose of PCA, demonstrating the critical role of serotonin in this process. nih.gov While these findings for PCA are informative, it is crucial to note that they cannot be directly extrapolated to this compound without specific experimental validation.
In Vitro Assays for Receptor and Transporter Binding and Function
The pharmacological profile of a compound is determined by its affinity for and activity at various biological targets, such as neurotransmitter receptors and transporters. nih.gov In vitro assays using cells that express these specific targets are essential for characterizing these interactions.
Research has focused on derivatives of this compound, particularly 2,5-dimethoxy-4-chlorophenethylamine (2C-C). In vitro studies have assessed the binding and functional activity of 2C-C at human serotonin (5-HT) receptors and monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.govnih.gov
Functional assays revealed that 2C-C acts as a full agonist at both the 5-HT2A and 5-HT2C receptors in inositol phosphate assays. nih.gov However, in an arachidonic acid release assay, it behaved as a partial agonist at the 5-HT2A receptor. nih.gov At the 5-HT1A receptor, 2C-C showed no significant agonist activity. nih.gov
Regarding monoamine transporters, studies consistently show that 2C-C has very low affinity and potency. In assays using human embryonic kidney (HEK) cells expressing the respective human transporters, 2C-C displayed negligible affinity for hDAT and hNET and had very low potency in inhibiting dopamine and norepinephrine uptake. researchgate.net Its affinity for hSERT was also minimal, with very low potency in inhibiting serotonin uptake. nih.govresearchgate.net This profile distinguishes it from compounds like para-chloroamphetamine, where the para-chloro substitution is known to enhance potency at SERT. nih.gov
| Target | Assay Type | Activity | Potency/Affinity | Source |
|---|---|---|---|---|
| 5-HT2A Receptor | Inositol Phosphate | Full Agonist | Not Specified | nih.gov |
| 5-HT2C Receptor | Inositol Phosphate | Full Agonist | Not Specified | nih.gov |
| 5-HT2A Receptor | Arachidonic Acid Release | Partial Agonist | Not Specified | nih.gov |
| 5-HT1A Receptor | Functional Assay | No Agonist Activity | - | nih.gov |
| Human Dopamine Transporter (hDAT) | Binding & Uptake Inhibition | Very Low Affinity/Potency | Micromolar Range | researchgate.net |
| Human Norepinephrine Transporter (hNET) | Binding & Uptake Inhibition | Very Low Affinity/Potency | Micromolar Range | researchgate.net |
| Human Serotonin Transporter (hSERT) | Binding & Uptake Inhibition | Very Low Affinity/Potency | Micromolar Range | nih.govresearchgate.net |
Neuroprotective Properties in In Vitro Models
In vitro models using cultured neuronal cells are fundamental for assessing the potential neurotoxic or neuroprotective effects of chemical compounds. diva-portal.orgdiva-portal.org Such studies often measure cell viability, apoptosis (programmed cell death), and oxidative stress.
Direct research into the neuroprotective properties of this compound is limited. However, studies on its derivative, 2,5-dimethoxy-4-chlorophenethylamine (2C-C), have investigated its effects on the viability of cultured monoaminergic neuronal cell lines. These studies indicate that, rather than being neuroprotective, 2C-C exhibits dose-dependent neurotoxicity. researchgate.net
In cultured dopaminergic CATH.a cells and serotonin-containing B65 cells, exposure to 2C-C for 24 hours resulted in significant cytotoxicity, measured by an increase in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage. researchgate.net The concentration required to produce 50% of the maximum toxic effect (EC50) was approximately 100 µM in the dopaminergic CATH.a cells and approximately 300 µM in the serotonergic B65 cells. researchgate.net Furthermore, apoptotic morphological changes were observed in these cells at relatively low concentrations of 2C-C. The study also noted that the neurotoxicity of 2C-C was more potent than that of MDMA or methamphetamine in these cell lines. researchgate.net These findings suggest that the 2,5-dimethoxy-4-chloro substitution pattern can induce severe neurotoxic effects in both dopaminergic and serotonergic neurons in vitro. researchgate.net
Structure-Activity Relationships (SAR) of this compound and its Analogs
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. mdpi.com For phenethylamines, substitutions on the phenyl ring, the ethylamine side chain, and the amino group can drastically alter their pharmacological profiles. nih.govnih.gov
Impact of Substituents on Pharmacological Activity
The presence and position of substituents on the phenethylamine core are critical determinants of pharmacological activity, particularly concerning interactions with monoamine transporters.
Para-Chloro Substitution: The substitution of a chlorine atom at the para- (or 4-) position of the phenyl ring has a significant impact. In the amphetamine series, which shares the phenethylamine skeleton, para-chloro substitution is known to augment the relative potency at the serotonin transporter (SERT). nih.gov For example, 4-chloroamphetamine (PCA) is a more potent SERT inhibitor and releaser compared to its non-halogenated parent compound, amphetamine. nih.govfrontiersin.org This increased serotonergic activity is a key feature conferred by the 4-chloro group. nih.govresearchgate.net
Other Ring Substitutions: In the 2C series of phenethylamines, which are characterized by methoxy (B1213986) groups at the 2- and 5-positions, the nature of the substituent at the 4-position is crucial for determining their activity, especially at serotonin receptors. nih.govresearchgate.net The presence of a chlorine atom at this position, as in 2C-C, results in a compound that is a full agonist at 5-HT2A/2C receptors but has very low affinity for monoamine transporters. nih.govresearchgate.net This contrasts with other substitutions at the 4-position which can produce varied effects on receptor binding and functional activity. nih.gov
Side Chain and Amino Group Modifications: Modifications to the ethylamine side chain, such as the addition of an alpha-methyl group (transforming a phenethylamine into an amphetamine), significantly alter transporter interactions. nih.gov Similarly, substitutions on the amino group, such as the N-benzyl moiety found in the NBOMe class of compounds, can dramatically increase potency at certain receptors, like the 5-HT2A receptor. researchgate.net
| Substitution | Structural Change | Impact on Pharmacological Activity | Example Compound(s) | Source |
|---|---|---|---|---|
| Para-chlorination | Addition of Cl at position 4 of the phenyl ring. | Augments potency at the Serotonin Transporter (SERT). | 4-Chloroamphetamine | nih.gov |
| Alpha-methylation | Addition of a CH3 group on the carbon adjacent to the amino group. | Converts phenethylamine to amphetamine, altering transporter interaction profile. | Amphetamine | nih.gov |
| Ring Dimethoxylation (2,5-positions) | Addition of OCH3 groups at positions 2 and 5. | Confers high affinity and agonist activity at 5-HT2 receptors. | 2C-C | nih.gov |
| N-benzyl substitution | Addition of a benzyl (B1604629) group to the amine. | Can dramatically increase potency at 5-HT2A receptors. | 25C-NBOMe | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to find correlations between the chemical structures of compounds and their biological activities. dergipark.org.tr These mathematical models can predict the activity of new compounds and provide insights for designing molecules with desired pharmacological properties. dergipark.org.truchile.cl
QSAR models have been successfully developed to predict the affinity and inhibitory potential of phenethylamine derivatives at the monoamine transporters (DAT, NET, and SERT). nih.gov These models are crucial because the selectivity of a compound for a single transporter over others strongly influences its therapeutic effects and side-effect profile. nih.govfrontiersin.org
Researchers have built three-dimensional QSAR (3D-QSAR) models for the human DAT, NET, and SERT. nih.gov These models were developed using a training set of known monoamine transporter inhibitors with diverse structures and activity profiles. The models help to highlight differences in the binding site arrangements of the three transporters that are statistically correlated to inhibitor selectivity. nih.gov For instance, QSAR studies on amphetamine derivatives have shown that electronic features of the benzene (B151609) ring are among the most important factors for determining affinity for monoamine targets. uchile.cl
These computational approaches allow for the rational design of new compounds. By analyzing the QSAR models, chemists can predict how specific structural modifications—such as adding or moving a substituent like the chloro-group on the phenyl ring—will likely affect the compound's binding affinity and inhibitory potency at DAT, NET, and SERT before the compound is synthesized and tested in the lab. dergipark.org.trnih.gov This predictive power accelerates the discovery of novel compounds with specific, targeted activities on the monoamine systems.
Influence of Chemical Modifications on Receptor Binding Affinity
Structure-activity relationship (SAR) studies have demonstrated that phenethylamines generally exhibit a higher binding affinity for the 5-HT2A receptor (5-HT2AR) compared to tryptamines. researchgate.netnih.govbiomolther.org While both classes of compounds are recognized as agonists for the 5-HT2AR, the phenethylamine scaffold appears to provide a more favorable framework for receptor interaction. researchgate.netnih.govbiomolther.org Tryptamine (B22526) derivatives, on the other hand, often show a broader range of affinities for various serotonin receptor subtypes. mdpi.comnih.gov For instance, some tryptamines bind with high affinity to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7 receptors, in addition to 5-HT2AR. mdpi.comnih.gov
It is important to note that while phenethylamines often show selectivity for the 5-HT2A receptor, they can also bind with high affinity to the 5-HT2C receptor. biomolther.org The structural similarities between these receptor subtypes contribute to this cross-reactivity.
The position of halogen and alkyl group substitutions on the phenyl ring of phenethylamine derivatives plays a critical role in determining their binding affinity for the 5-HT2A receptor.
Para-Position: Substitutions at the para-position (4-position) of the phenyl ring with either an alkyl or a halogen group have been shown to have a positive effect on binding affinity. researchgate.netnih.gov This is a consistent finding across multiple studies, highlighting the importance of this position for optimal receptor interaction. researchgate.netnih.gov Specifically, small lipophilic substituents such as halogens (like the chloro- group in this compound), methyl, or trifluoromethyl groups at the 4-position are associated with agonist activity. frontiersin.org
Ortho and Meta Positions: In contrast to the favorable effects of para-substitution, placing substituents at the ortho (2-position) or meta (3-position) positions can have varied or even negative effects on binding affinity. For example, in a study of N-benzylphenethylamines, substitutions at the ortho or meta positions of the N-benzyl ring enhanced activity, while para-substitution reduced it. mdpi.com
Alkoxy and Nitro Groups: The introduction of alkoxy or nitro groups at the para-position of the phenyl ring has been found to decrease the binding affinity for the 5-HT2A receptor. nih.gov
Alpha-Methyl Group: The addition of an alpha-methyl (α-Me) group to the ethylamine side chain, which converts a phenethylamine to an amphetamine, has a minor influence on the binding affinity for 5-HT2A/2C receptors. frontiersin.org
| Substituent Group | Position on Phenyl Ring | Effect on Binding Affinity | Reference |
|---|---|---|---|
| Alkyl or Halogen | Para (4-position) | Positive | researchgate.netnih.gov |
| Small Lipophilic (e.g., Cl, Me, CF3) | Para (4-position) | Associated with Agonist Activity | frontiersin.org |
| Large Lipophilic (e.g., n-butyl) | Para (4-position) | Associated with Antagonist Activity | frontiersin.org |
| Alkoxy or Nitro | Para (4-position) | Decreased | nih.gov |
| Methoxy | R2 Position | No Noticeable Impact | nih.gov |
| Alpha-Methyl (α-Me) | Side Chain | Minor Influence | frontiersin.org |
Modifications to the nitrogen atom of the ethylamine side chain can profoundly impact receptor binding affinity and functional activity.
N-Benzyl Substitution: The introduction of an N-benzyl group can dramatically increase affinity and potency at the 5-HT2A receptor. mdpi.com This finding was initially an exception to the general observation that converting a primary amine to a secondary amine leads to a significant loss in 5-HT2A activity. mdpi.com Further exploration has shown that substitutions on the N-benzyl ring itself can fine-tune the compound's affinity and selectivity. nih.gov For instance, small changes in substituents at the 2'-position of the N-benzyl group can have a profound effect on affinity. nih.gov
Bulky N-Substituents: Even very bulky N-substituents, such as a dibenzofuranylmethyl group, can be tolerated and may even increase affinity if their orientation within the receptor's binding pocket is appropriate. acs.orgnih.govacs.org However, the attachment position of such bulky groups is crucial; for example, attachment through the 4-position of the dibenzofuran (B1670420) ring generally favored affinity for 5-HT2 receptor subtypes, while attachment through the 1-, 2-, or 3-positions decreased affinity. acs.orgnih.govacs.org
N-Alkylation in Tryptamines: In tryptamine derivatives, the presence of allyl groups attached to the nitrogen atom has been shown to exert a negative influence on binding affinity for the 5-HT2AR. researchgate.netnih.gov
Metabolic Pathways and Pharmacokinetics (Preclinical)
Biotransformation Studies
Biotransformation, or metabolism, is the process by which the body chemically modifies xenobiotics, like this compound, to facilitate their excretion. uobabylon.edu.iq This process typically involves two phases: Phase I and Phase II reactions.
Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, amine) on the parent compound, often through oxidation, reduction, or hydrolysis. uobabylon.edu.iq For halogenated compounds like this compound, a notable metabolic pathway is the "NIH shift," where hydroxylation of an aromatic ring is accompanied by the intramolecular migration of the halogen substituent. For example, 4-chloroamphetamine can be metabolized to 3-chloro-4-hydroxyamphetamine in rats, demonstrating an in vivo NIH shift of the chlorine atom. dntb.gov.ua
Phase II Reactions: In this phase, the modified compound from Phase I is conjugated with endogenous molecules, such as glucuronic acid, sulfate, or amino acids, to increase its water solubility and facilitate excretion. researchgate.net
The susceptibility of a compound to biotransformation is referred to as its metabolic stability. nih.gov In vitro methods using liver microsomes or hepatocytes are commonly employed in early drug discovery to estimate a compound's metabolic stability and identify potential metabolites. nih.gov
Distribution in Biological Tissues
Following administration, a drug distributes from the systemic circulation into various tissues and organs. The extent of this distribution is influenced by factors such as the drug's lipophilicity, plasma protein binding, and tissue-specific transporters.
Preclinical studies often utilize techniques like whole-body autoradiography or tissue homogenate analysis to determine the concentration of a drug in different tissues. frontiersin.org For centrally-acting compounds, distribution into the brain is of particular interest. It's important to consider that total drug concentrations in tissue homogenates may not reflect the pharmacologically active unbound concentration at the target receptor. frontiersin.org
Blood-Brain Barrier Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential pharmacological effects on the central nervous system (CNS). For phenethylamine and its derivatives, this permeability is largely influenced by their physicochemical properties, such as lipophilicity, molecular size, and the presence of specific chemical moieties.
Research into the structure-activity relationships of phenethylamines has consistently shown that these compounds are generally capable of penetrating the BBB. researchgate.net Studies using in vivo models have demonstrated that phenethylamine itself and its various derivatives can readily enter the brain from systemic circulation. researchgate.netnih.gov The mechanism for this transport is suggested to be passive diffusion, driven by the lipophilic nature of the phenethylamine backbone. researchgate.net
The degree of BBB penetration can be quantified using the Brain-Uptake Index (BUI), which measures the influx of a substance into the brain relative to a freely diffusible reference, such as tritiated water. A higher BUI value indicates greater permeability. Studies on phenylethylamine and its monomethylated derivatives have provided specific BUI values, illustrating how structural modifications can impact brain uptake. For instance, methylation at different positions on the phenethylamine molecule alters its lipophilicity and, consequently, its ability to cross the BBB. nih.gov
Halogenation is another structural modification known to significantly influence a compound's lipophilicity and, by extension, its BBB permeability. The introduction of a halogen atom, such as chlorine, to the phenyl ring of a molecule often increases its lipid solubility. oup.com Research on halogenated derivatives of other compounds has shown that the position of the halogen is crucial, with para-substitution often leading to the most significant increase in brain accumulation. nih.gov In the context of a peptide drug, the addition of a para-chloro substituent was found to markedly enhance lipophilicity and in vitro BBB permeability. oup.comphysicsworld.com While direct quantitative data for this compound is not extensively documented in comparative studies, the principles of structure-activity relationships suggest that the para-chloro substitution would likely enhance its ability to cross the blood-brain barrier compared to the parent phenethylamine molecule. This is further supported by the known CNS activity of the related compound, para-chloroamphetamine (PCA), which effectively crosses the BBB to exert its neurotoxic effects.
The following table presents the Brain-Uptake Index for phenethylamine and several of its monomethylated derivatives, providing a comparative view of their ability to penetrate the blood-brain barrier in a rat model. nih.gov
| Compound | Brain-Uptake Index (%) ± SD (Water = 100%) |
| p-Methylphenethylamine | 108 ± 11 |
| α-Methylphenethylamine | 98 ± 14 |
| Phenethylamine | 83 ± 6 |
| N-Methylphenylethylamine | 78 ± 11 |
| o-Methylphenylethylamine | 62 ± 7 |
| β-Methylphenylethylamine | 56 ± 6 |
| Data from Mosnaim et al. (2013) nih.gov |
Research Applications and Future Directions
Tool Compound in Serotonin (B10506) System Research
While 4-Chlorophenethylamine itself is a subject of study, its amphetamine analogue, para-Chloroamphetamine (PCA or 4-CA), is more widely employed as a powerful research tool for investigating the complexities of the serotonin (5-HT) system. wikipedia.orgresearchgate.netharvard.edunih.gov PCA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and is used by scientists to manipulate serotonin levels in the brain for experimental purposes. wikipedia.org
The utility of PCA in neuroscience research stems from its distinct effects at different dosages. At lower doses, it acts as a serotonin releasing agent, acutely increasing serotonin function, which allows researchers to study the immediate effects of enhanced serotonergic activity. wikipedia.orgresearchgate.net At higher doses, PCA induces long-lasting, neurotoxic depletion of brain serotonin by targeting and destroying serotonergic nerve terminals. wikipedia.orgresearchgate.netcaymanchem.com This neurotoxic property, while precluding its therapeutic use, makes it an invaluable tool for creating animal models of serotonin deficiency.
By inducing this depletion, researchers can explore the functional roles of serotonin in various physiological and behavioral processes. ut.ee Such studies have been crucial in understanding the involvement of serotonin in mood, social behavior, and locomotor activity. ut.eenih.gov Furthermore, PCA is advantageous over other serotonergic neurotoxins like 5,7-dihydroxytryptamine (B1205766) because it can be administered systemically and effectively crosses the blood-brain barrier. wikipedia.org The study of how compounds like PCA interact with the serotonin transporter and receptors helps to elucidate the mechanisms underlying neurotransmitter release and reuptake, providing a deeper understanding of synaptic transmission. researchgate.netfrontiersin.org
Development of Novel Therapeutic Agents
The insights gained from studying this compound and its analogues have informed the development of new therapeutic compounds for a range of conditions.
Historically, PCA was clinically investigated as a potential antidepressant and appetite suppressant. wikipedia.org However, these investigations were discontinued (B1498344) after findings of its significant serotonergic neurotoxicity in animal studies. wikipedia.orgfrontiersin.org This neurotoxicity, characterized by a persistent depletion of brain serotonin, highlighted the risks associated with its chemical structure. wikipedia.orgcaymanchem.com
Despite its unsuitability as a direct therapeutic, the study of PCA and related halogenated amphetamines has provided critical knowledge for the development of safer therapeutic agents. frontiersin.org By understanding the structure-activity relationships that lead to neurotoxicity, medicinal chemists can design new molecules that retain desired pharmacological effects without the associated dangers. Research into how these compounds affect monoamine systems contributes to the broader effort to create novel treatments for psychiatric conditions like depression and for neurological disorders where the serotonin system is implicated. sioc-journal.cncij.gob.mx For instance, the study of phenethylamine (B48288) derivatives continues to be an active area in the search for new drugs targeting conditions like Alzheimer's disease by inhibiting cholinesterase and β-amyloid aggregation. sioc-journal.cn
Research has extended to exploring the antimicrobial properties of various phenethylamine derivatives. Patents have been filed for the use of selected phenylethylamine derivatives as antimicrobial agents effective against yeasts and fungi, intended for the treatment of surfaces and inclusion in household products and plastics. google.comepo.org Studies have also investigated monomeric alkaloids, including β-phenylethylamine derivatives, for their antimicrobial activities. mdpi.com
While research into the specific antifungal properties of this compound is not extensively documented, related structures have shown promise. For example, studies on imidazole (B134444) derivatives containing a 2-(4-chlorophenyl) group demonstrated good antifungal activity against Candida albicans. Similarly, other research has identified various phenethylamine derivatives as potential leads for novel antifungal agents, often by modifying the core structure to enhance potency and reduce toxicity. acs.orgmdpi.com This line of inquiry suggests that the this compound scaffold could potentially be modified for use in developing new antifungal treatments.
Forensic and Toxicological Research
The emergence of chemically modified compounds on the illicit drug market presents ongoing challenges for law enforcement and public health. Derivatives of this compound have been identified in this context, necessitating dedicated forensic research.
A key derivative, 2,5-dimethoxy-4-chlorophenethylamine (2C-C), is recognized as a designer drug or novel psychoactive substance (NPS). nih.govsmw.ch Unlike its analogue para-chloroamphetamine, which never gained popularity as a street drug due to its known neurotoxicity, 2C-C and other "2C" family compounds are encountered in forensic casework. wikipedia.orgtandfonline.com These substances are often sought for their hallucinogenic properties, which are mediated by their action as serotonin receptor agonists. oup.comoup.com
The identification of these compounds in biological samples is a significant focus of forensic toxicology. Standard immunoassays used for routine drug screening often fail to detect 2C-C and other psychedelic phenethylamines, leading to potential underreporting. ojp.govoup.com Consequently, more sophisticated and specific analytical methods are required. Researchers have developed and validated techniques using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to reliably detect and quantify these substances in blood and urine. oup.comoup.comojp.gov In some instances, fatal intoxications have been linked to amphetamine derivatives like 2,5-dimethoxy-4-chloroamphetamine (B54358) (DOC), underscoring the importance of these advanced detection methods. oup.comoup.comresearchgate.net
Interactive Data Table: Forensic Detection Methods for this compound Derivatives
| Compound/Class | Analytical Method | Matrix | Limit of Detection (LOD) | Source |
| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | LC-MS/MS | Urine | 0.5 ng/mL | ojp.gov |
| 2,5-dimethoxy-4-chlorophenethylamine (2C-C) | Ion Mobility Spectrometry (IMS) | Oral Fluid | 14 µg/L | researchgate.net |
| 2CC-NBOMe | HPLC-MS/MS | Serum | 10 pg/mL | nih.gov |
| Psychedelic Amphetamines (incl. 2C-C, DOC) | LC-MS/MS | Blood, Urine | Not specified | ojp.gov |
| 2,5-dimethoxy-4-chloroamphetamine (DOC) | GC-MS | Blood, Urine, Tissue | Not specified (detected at 377 ng/mL in blood) | oup.comoup.com |
| General Psychedelic Phenethylamines | GC-MS | Urine | 2 - 10 ng/mL | ojp.gov |
Understanding Psychoactive Effects and Risks
The psychoactive effects of phenethylamines are diverse and dependent on their chemical structure. For instance, compounds like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and 2C-C (2,5-dimethoxy-4-chlorophenethylamine) are known to induce intense visual hallucinations and synesthesia. researchgate.net In contrast, others, such as benzofurans and MDMA-like drugs, produce stimulant effects. researchgate.net New psychoactive substances (NPS) are continuously emerging, presenting a wide range of clinical implications and global health risks. researchgate.net These substances can lead to severe cardiovascular, neurological, and psychiatric side effects, including hypertension, tachycardia, anxiety, and hallucinations. researchgate.net
The addition of a halogen, such as chlorine, to the phenethylamine structure can significantly alter its psychoactive properties. For example, para-chloroamphetamine (PCA), a related compound, is a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a known serotonergic neurotoxin. wikipedia.org While it has been studied for its potential as an antidepressant and appetite suppressant, findings of neurotoxicity in animal studies have limited its clinical development. wikipedia.org High doses of PCA can cause long-lasting depletion of serotonin and loss of serotonergic function. wikipedia.org
Ethical and Regulatory Considerations in Research
The research of psychoactive compounds like this compound is tightly controlled due to ethical and regulatory concerns.
DEA Scheduling and Impact on Scientific Inquiry
The U.S. Drug Enforcement Administration (DEA) plays a crucial role in classifying substances based on their potential for abuse and accepted medical use. The scheduling of a compound as a Schedule I substance, indicating a high potential for abuse and no currently accepted medical use, significantly impedes research. ssdp.orgssdp.org This classification creates substantial financial and bureaucratic hurdles for scientists, including stringent requirements for storage, security, and record-keeping, which can stifle scientific progress. yalelawjournal.orgboulderweekly.com
Recently, the DEA's move to classify research chemicals like 2,5-Dimethoxy-4-iodoamphetamine (DOI) and 2,5-Dimethoxy-4-chloroamphetamine (DOC) as Schedule I substances has been met with strong opposition from the scientific community. ssdp.orgssdp.orgcannabislaw.report Critics argue that the DEA's decision-making process can lack scientific rigor and transparency, ignoring the research value and minimal recreational use of these compounds. ssdp.orgssdp.org Organizations like Students for Sensible Drug Policy (SSDP) have legally challenged these scheduling attempts, emphasizing the importance of these chemicals as tools for studying serotonin receptors and their role in various neurological and psychiatric conditions. ssdp.orgssdp.orgboulderweekly.comcannabislaw.report The debate also highlights the question of whether the impact on research should be a relevant factor in scheduling decisions. yalelawjournal.org
Responsible Research Practices
Ethical considerations are paramount in any research involving psychoactive substances. Responsible research practices demand a commitment to prioritizing patient safety and welfare above commercial interests. openaccessjournals.comopenaccessjournals.com This includes maintaining transparency in clinical trial data, avoiding conflicts of interest, and ensuring unbiased reporting of results. openaccessjournals.comopenaccessjournals.com
Key tenets of responsible research include:
Integrity and Honesty: Accurate reporting of findings, data, and methodology is crucial. europa.eu
Respect and Accountability: Researchers must not cause harm to humans, animals, the environment, or society. tuwien.at
Transparency and Openness: A reflexive and open approach throughout the research process is essential. europa.eu
Informed Consent: Ensuring participants in any potential human studies are fully informed and have given their consent is a non-negotiable imperative. openaccessjournals.com
For research on controlled substances, it is vital to navigate the complex landscape of societal attitudes, laws, and regulations that can impede scientific inquiry. nih.gov A collective commitment to ethical principles is necessary to foster public trust and advance the safe and effective development of new treatments. openaccessjournals.comopenaccessjournals.com
Advanced Computational Studies
In recent years, computational methods have become increasingly valuable in drug discovery and development, offering ways to predict the properties and activities of new chemical entities like this compound.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontierspartnerships.org This method is widely used in drug design to screen for potential drug candidates by predicting their binding affinity to a specific biological target. frontierspartnerships.orgmdpi.com The process involves virtually screening large libraries of compounds to identify those with the highest likelihood of interacting with a target protein. frontierspartnerships.org
Molecular dynamics (MD) simulations can then be used to further investigate the stability of the ligand-receptor complex and to understand the dynamic structural data of their interactions. mdpi.comnih.govd-nb.info These simulations provide insights into how a compound might bind to a receptor and can help in the design of more effective and specific drugs. frontierspartnerships.org
In Silico Prediction of Biological Activity
In silico methods, which are computational approaches, are increasingly used to predict the biological activity of chemical compounds. nih.gov These methods can significantly accelerate the selection of promising compounds for further experimental investigation, thereby reducing the time and cost of drug development. researchgate.net
One such approach is the Prediction of Activity Spectra for Substances (PASS), which estimates the probable biological activities of a compound based on its structural formula. way2drug.com This tool compares the structure of a new compound to a large database of known substances and their biological activities to predict its potential effects. way2drug.com Network-based inference methods are also being developed to predict the mechanism of action of chemicals, which can aid in drug repositioning and understanding potential side effects. nih.gov These computational tools offer valuable insights into the potential efficacy and safety of new compounds before they are synthesized and tested in a laboratory setting. nih.gov
Conclusion
Summary of Key Research Contributions
Research on 4-Chlorophenethylamine has primarily highlighted its role as a versatile chemical intermediate in the synthesis of various compounds, including potential therapeutic agents. nih.govacs.orgnih.govwikipedia.org Spectroscopic and analytical methods for its identification and analysis are well-established. biomolther.orgnih.govnih.gov While direct pharmacological data is sparse, SAR studies on related phenethylamines have underscored the significance of the 4-chloro substitution for activity at serotonin (B10506) receptors. nih.govbiomolther.org
Unanswered Questions and Future Research Avenues
Several key areas regarding this compound remain to be thoroughly investigated. There is a clear need for detailed studies on its receptor binding profile, particularly at TAARs and various serotonin and dopamine (B1211576) receptor subtypes. Its precise effects on neurotransmitter release, uptake, and metabolism are also not fully elucidated. Comprehensive pharmacokinetic and toxicological studies are essential to understand its absorption, distribution, metabolism, excretion, and safety profile. Future research should focus on characterizing the specific pharmacological effects of this compound to differentiate them from its more widely studied analogs.
Translational Potential of this compound Research
The primary translational potential of this compound research currently lies in its application as a building block in medicinal chemistry. Its use in the synthesis of cholinesterase inhibitors and other pharmacologically active molecules demonstrates its value in drug discovery and development. acs.org Further investigation into its own biological activities could potentially uncover novel therapeutic applications, although this would require extensive preclinical and clinical research.
Q & A
Q. What are the established synthetic routes for 4-chlorophenethylamine, and how do reaction conditions influence yield?
- Methodological Answer : The most common synthesis involves the reduction of 4-chlorobenzyl cyanide. A lab-scale method uses potassium borohydride in ethanol at 25°C for 2 hours, followed by filtration, solvent removal via rotary evaporation, and purification with ethyl acetate . For industrial-scale production, catalytic hydrogenation with Raney nickel under controlled temperature/pressure is preferred to optimize purity and yield . Key variables affecting yield include reagent stoichiometry, solvent polarity, and reaction time.
Q. What are the primary biological targets of this compound, and how do its interactions differ from unsubstituted phenethylamine?
- Methodological Answer : this compound acts as a partial-to-full agonist at serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), with para-chlorine substitution enhancing receptor binding affinity compared to phenethylamine. In inositol phosphate assays, it demonstrates full agonism at 5-HT2A/2C, triggering IP3-mediated calcium release . The chlorine atom increases lipophilicity and metabolic stability, altering pharmacokinetics (e.g., prolonged half-life) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested for chemical resistance), lab coats, and eye protection. Avoid skin/eye contact due to its irritant properties . Work under a fume hood to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor activity and in vivo pharmacological inactivity of this compound?
- Methodological Answer : Despite in vitro receptor activation (e.g., 5-HT2A agonism), human trials at 500 mg orally showed no psychoactive effects . To investigate this discrepancy:
- Bioavailability Analysis : Measure plasma concentrations via LC-MS to assess absorption/metabolic clearance.
- Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or PAMPA-BBB assays to evaluate permeability.
- Metabolite Profiling : Identify active metabolites (e.g., via hepatic microsome incubations) that may contribute to off-target effects .
Q. What experimental strategies optimize the synthesis of this compound derivatives for enhanced serotonin receptor selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the ethylamine side chain (e.g., methyl groups) to modulate receptor binding.
- Isotopic Labeling : Use <sup>13</sup>C or <sup>3</sup>H isotopes in the benzene ring to track metabolic pathways.
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for 5-HT receptor subtypes .
Q. How does this compound induce cytotoxicity in monoaminergic neurons, and what assays are suitable for mechanistic studies?
- Methodological Answer : Cytotoxicity may arise from oxidative stress or mitochondrial dysfunction. Key assays include:
- MTT Assay : Quantify cell viability post-exposure.
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species.
- Caspase-3 Activation : Assess apoptosis via Western blot or fluorometric kits.
- Electrophysiology : Patch-clamp recordings to evaluate neuronal excitability changes .
Q. What analytical techniques are recommended for characterizing this compound purity and stability under varying environmental conditions?
- Methodological Answer :
- HPLC-UV/Vis : Quantify purity using a C18 column with acetonitrile/water mobile phase.
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons).
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or mass spectrometry .
Data Interpretation and Experimental Design
Q. How should researchers address variability in this compound’s effects across different cell lines or animal models?
- Methodological Answer :
- Model Selection : Use serotonin receptor-knockout mice to isolate target-specific effects.
- Dose-Response Curves : Establish EC50/IC50 values in primary neurons vs. immortalized lines (e.g., SH-SY5Y).
- Cofactor Analysis : Control for variables like serum concentration or culture medium additives that may alter receptor expression .
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using GraphPad Prism.
- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups.
- Principal Component Analysis (PCA) : Identify clusters in multi-parametric datasets (e.g., combining viability, ROS, and caspase data) .
Comparative and Mechanistic Analysis
Q. How does para-chlorine substitution in phenethylamine derivatives influence pharmacological profiles compared to meta- or ortho-substituted analogs?
- Methodological Answer :
Para-substitution enhances steric compatibility with serotonin receptors’ hydrophobic binding pockets, increasing affinity. Ortho-substituted analogs (e.g., 2-chlorophenethylamine) exhibit reduced activity due to steric hindrance, while meta-substituted derivatives show intermediate binding . Radioligand displacement assays (e.g., using [<sup>3</sup>H]ketanserin for 5-HT2A) quantify these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
